An In-Depth Technical Guide to the Structural Elucidation of (3-(2,2-Dicyanovinyl)phenyl)boronic acid
An In-Depth Technical Guide to the Structural Elucidation of (3-(2,2-Dicyanovinyl)phenyl)boronic acid
Foreword: The Imperative of Unambiguous Structural Verification
In the realms of materials science and medicinal chemistry, (3-(2,2-Dicyanovinyl)phenyl)boronic acid represents a molecule of significant interest. Its unique architecture, combining the versatile reactivity of a boronic acid with the electron-withdrawing prowess of a dicyanovinyl group, makes it a valuable building block for advanced polymers, fluorescent probes, and pharmacologically active agents. The dicyanovinyl moiety, in particular, is a known fluorophore component, suggesting potential applications in bioimaging and sensing.[1] However, realizing this potential is predicated on an absolute certainty of its molecular structure. Any ambiguity can lead to misinterpreted structure-activity relationships (SAR), failed synthetic campaigns, and irreproducible results.
This guide eschews a simple recitation of data. Instead, it presents a holistic, self-validating workflow for the structural elucidation of this compound. We will explore the causality behind each analytical choice, demonstrating how a multi-technique approach provides converging lines of evidence that, together, build an unshakeable confirmation of the molecular identity, from elemental composition to the precise arrangement of every atom.
Part 1: Foundational Analysis - Mass and Composition
The first step in any structural elucidation is to determine the fundamental building blocks: the types and numbers of atoms present. This is achieved by confirming the molecular formula and weight.
Molecular Formula: C₁₀H₇BN₂O₂[2][3][4] Molecular Weight: 197.99 g/mol [2][3][4]
High-Resolution Mass Spectrometry (HRMS)
Causality: HRMS is the cornerstone for confirming the elemental composition. Unlike nominal mass spectrometry, it measures the mass-to-charge ratio (m/z) with enough precision (typically <5 ppm) to distinguish between isobaric compounds (molecules with the same nominal mass but different elemental formulas). For a polar, functionalized molecule like this, Electrospray Ionization (ESI) is the ideal technique, as it gently generates gas-phase ions from a solution, minimizing fragmentation and preserving the molecular ion.[5][6]
Expected Outcome: In ESI negative ion mode, the primary species observed will be the deprotonated molecule, [M-H]⁻, at an m/z of approximately 196.05. The high-resolution measurement should match the calculated exact mass for C₁₀H₆BN₂O₂⁻, confirming the elemental formula. The characteristic isotopic pattern of boron (¹⁰B at ~20%, ¹¹B at ~80%) provides a secondary, powerful confirmation of the presence of a single boron atom.
Data Summary: HRMS
| Ion | Calculated Exact Mass (C₁₀H₆¹¹BN₂O₂⁻) | Observed m/z (Typical) |
|---|
| [M-H]⁻ | 197.0600 | 197.060 ± 0.001 |
Experimental Protocol: LC-ESI-HRMS
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol). Dilute this stock solution to a final concentration of 1-10 µg/mL using the mobile phase.
-
Chromatography (Optional but Recommended): Employ a C18 column with a gradient elution (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to ensure sample purity before MS analysis.[5]
-
MS Conditions (Negative ESI Mode):
-
Ionization Mode: ESI Negative
-
Capillary Voltage: 3.5-4.5 kV
-
Drying Gas (N₂): Temperature 300-350°C, Flow 10-12 L/min
-
Nebulizer Pressure: 30-40 psi
-
Acquisition Mode: Full scan from m/z 50-500 with a resolution >20,000.
-
-
Data Analysis: Compare the measured exact mass of the most intense peak with the theoretical mass calculated for the proposed formula. Verify the isotopic distribution pattern for the presence of one boron atom.
Part 2: Functional Group Identification - The Vibrational Fingerprint
With the elemental formula confirmed, the next logical step is to identify the key functional groups. Infrared (IR) spectroscopy is a rapid and definitive method for this purpose, as it probes the characteristic vibrational frequencies of chemical bonds.[7][8]
Infrared (IR) Spectroscopy
Causality: Each functional group (nitrile, boronic acid, alkene, aromatic ring) possesses unique bond vibrational modes (stretching, bending) that absorb IR radiation at specific, predictable frequencies. The resulting spectrum is a "molecular fingerprint" that provides direct evidence for the presence of these groups.
Expected Absorptions:
-
O-H Stretch (Boronic Acid): A prominent, broad absorption band centered around 3300-3500 cm⁻¹ . The breadth is due to intermolecular hydrogen bonding between boronic acid molecules.
-
C-H Stretch (Aromatic/Vinylic): Sharp peaks appearing just above 3000 cm⁻¹ .
-
C≡N Stretch (Nitrile): A very strong, sharp, and unmistakable absorption band around 2225 cm⁻¹ . This is a key diagnostic peak for the dicyanovinyl group.[9]
-
C=C Stretch (Aromatic & Alkene): Multiple sharp bands in the 1600-1650 cm⁻¹ region.
-
B-O Stretch (Boronic Acid): A strong, characteristic band in the 1330-1380 cm⁻¹ region.
Data Summary: Key IR Absorptions
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
|---|---|---|---|
| Boronic Acid | O-H Stretch | 3300 - 3500 | Strong, Broad |
| Nitrile | C≡N Stretch | ~2225 | Strong, Sharp |
| Aromatic/Alkene | C=C Stretch | 1600 - 1650 | Medium-Strong, Sharp |
| Boronic Acid | B-O Stretch | 1330 - 1380 | Strong, Sharp |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid powder directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Process the resulting spectrum (background correction, baseline correction) and identify the key absorption bands corresponding to the expected functional groups.
Part 3: The Architectural Blueprint - Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the definitive map of the molecule's carbon-hydrogen framework, confirming the connectivity of the atoms and the substitution pattern of the aromatic ring. A multi-pronged NMR approach (¹H, ¹³C, ¹¹B, and 2D) is essential for an unambiguous assignment.
¹H NMR Spectroscopy
Causality: The chemical shift of each proton is determined by its local electronic environment. Electronegative groups and aromatic rings deshield protons, shifting them downfield. Spin-spin coupling between adjacent, non-equivalent protons causes signals to split into multiplets, revealing which protons are neighbors.
Expected Spectrum (in DMSO-d₆):
-
Boronic Acid Protons (B(OH)₂): A broad singlet, typically downfield. Its integration should correspond to 2H. This peak will disappear upon addition of a drop of D₂O due to proton exchange.
-
Aromatic Protons (4H): The 1,3-disubstitution pattern will create a complex but predictable set of signals in the ~7.5-8.5 ppm region. We expect to see:
-
A triplet (H5).
-
A doublet of doublets (H6).
-
A doublet of doublets (H4).
-
A singlet-like signal or a narrow triplet for the proton between the two substituents (H2).
-
-
Vinylic Proton (1H): A sharp singlet, significantly downfield (~8.0-8.5 ppm) due to the strong deshielding effect of the two cyano groups and the aromatic ring.
¹³C NMR Spectroscopy
Causality: Similar to ¹H NMR, the chemical shift of each carbon is dictated by its electronic environment. This allows for the identification of carbons in different functional groups (aromatic, vinylic, nitrile).
Expected Spectrum (in DMSO-d₆):
-
Aromatic Carbons (6C): Six distinct signals in the ~125-140 ppm range. The carbon directly attached to the boron (C3) may be broad or have a lower intensity.[10]
-
Nitrile Carbons (2C): Two signals (or one if magnetically equivalent) in the ~115-120 ppm region.
-
Vinylic Carbons (2C): Two signals. One for the carbon attached to the phenyl ring (~150-160 ppm) and one for the carbon bearing the two nitrile groups (~80-90 ppm).
¹¹B NMR Spectroscopy
Causality: ¹¹B NMR is a highly specific and sensitive technique for probing the boron atom's chemical environment.[11][12] The chemical shift is highly dependent on the hybridization state of the boron.[13]
Expected Spectrum:
-
A single, relatively broad resonance in the +19 to +30 ppm range is characteristic of a trigonal planar, sp²-hybridized boronic acid.[14] This provides unequivocal evidence for the boronic acid moiety. Any significant upfield shift would indicate the formation of a tetrahedral, sp³-hybridized boronate ester or complex.[15][16]
2D NMR Spectroscopy (HSQC & HMBC)
Causality: While 1D NMR suggests the pieces, 2D NMR shows how they are connected.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached. This allows for the unambiguous assignment of all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the molecular skeleton. It reveals correlations between protons and carbons that are 2 or 3 bonds away.
Key Expected HMBC Correlations:
-
Vinylic-H to Aromatic-C: A correlation from the vinylic proton to the aromatic carbon it's attached to (C1) and the carbons ortho to it (C2, C6).
-
Aromatic-H to Vinylic-C: Correlations from aromatic protons H2 and H4 to the vinylic carbon.
-
Intra-Ring Correlations: Correlations between aromatic protons and their neighboring carbons, confirming the substitution pattern.
// HMBC Arrows edge [color="#4285F4", style=dashed, arrowhead=vee, penwidth=1.5]; HV -> C1 [constraint=false]; HV -> C2 [constraint=false]; HV -> C6 [constraint=false]; HV -> CV2 [constraint=false];
H2 -> C1 [constraint=false]; H2 -> C3 [constraint=false]; H2 -> C4 [constraint=false]; H2 -> CV1 [constraint=false];
H4 -> C2 [constraint=false]; H4 -> C5 [constraint=false]; H4 -> C6 [constraint=false]; H4 -> B [label="", headport="w", tailport="e", style=invis]; // Placeholder for visual spacing
// Node positioning {rank=same; C6 C5} {rank=same; C1 C4} {rank=same; C2 C3} {rank=same; CV1 B} } Key HMBC correlations for structural confirmation.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (DMSO-d₆ is recommended to observe exchangeable protons). Use a quartz NMR tube for ¹¹B NMR to avoid background signals from borosilicate glass.[13]
-
¹H NMR Acquisition: Acquire a standard proton spectrum (e.g., at 400 or 500 MHz). Perform a D₂O exchange experiment by adding one drop of D₂O to the sample and re-acquiring the spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An APT or DEPT experiment can be run to differentiate between CH, CH₂, and CH₃ groups (though only CH and quaternary carbons are expected here).
-
¹¹B NMR Acquisition: Acquire a proton-decoupled ¹¹B spectrum using a dedicated boron probe or a broadband probe tuned to the ¹¹B frequency. Use a known boron standard (e.g., BF₃·OEt₂) for referencing.
-
2D NMR Acquisition: Run standard HSQC and HMBC experiments. Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz to observe the desired 2- and 3-bond correlations.
Part 4: The Integrated Elucidation Workflow
Conclusion
The structural elucidation of (3-(2,2-Dicyanovinyl)phenyl)boronic acid is a systematic process of hypothesis and verification. High-resolution mass spectrometry unequivocally establishes the elemental formula C₁₀H₇BN₂O₂. Infrared spectroscopy provides direct, irrefutable evidence for the presence of the key boronic acid, nitrile, and aromatic functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments, including the often-overlooked but critical ¹¹B NMR, provides the definitive architectural blueprint, confirming the precise connectivity and substitution pattern. Each piece of data interlocks, creating a self-validating system that culminates in the unambiguous confirmation of the structure. This rigorous, multi-technique approach is the gold standard in chemical research, ensuring the integrity and reproducibility of all subsequent scientific endeavors involving this versatile molecule.
References
-
Valenzuela, F., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Omega. Available at: [Link][12][13]
-
ResearchGate. (n.d.). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations | Request PDF. Available at: [Link][14]
-
ResearchGate. (n.d.). Chemical structure of NIR-emitting dicyanovinyl functionalized squaraines. Available at: [Link][1]
-
ACS Publications. (2022). Leveraging ¹¹B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. Available at: [Link][11]
-
RSC Publishing. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Available at: [Link][5]
-
Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids. Available at: [17]
-
ScienceDirect. (n.d.). Quantum chemical study of infrared and Raman spectra of dicyanodiacetylene. Available at: [Link][9]
-
SDSU Chemistry. (n.d.). ¹¹B NMR Chemical Shifts. Available at: [Link][15]
-
ACS Publications. (2010). Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry. Available at: [Link]
-
Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy. Available at: [Link][7]
-
MDPI. (2020). A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules. Available at: [Link][16]
-
NIH. (n.d.). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Available at: [Link]
-
MDPI. (2024). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. Polymers. Available at: [Link][8]
-
PubMed. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Available at: [Link]
-
SciRP.org. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry. Available at: [Link][6]
-
MDPI. (2019). Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations. Molecules. Available at: [Link]
-
Royal Society of Chemistry. (2023). CHAPTER 2: ¹¹B NMR and Its Uses in Structural Characterization of Boronic Acids and Boronate Esters. In Boron Chemistry for a Sustainable Future. Available at: [Link]
-
Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. Available at: [Link]
-
Agilent. (2010). Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. Available at: [Link]
-
MDPI. (2019). Synthesis and Characterization of Boronate Affinity Three-Dimensionally Ordered Macroporous Materials. Materials. Available at: [Link]
-
RSC Publishing. (1976). X-Ray crystallographic determination of the structure of the p-bromophenylboronate ester of 17α,20β,21-trihydroxypregn-4-en-3-one. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Material. Available at: [Link][10]
-
RSC Publishing. (2016). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. Organic & Biomolecular Chemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemscene.com [chemscene.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 957034-31-0|(3-(2,2-Dicyanovinyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 7. compoundchem.com [compoundchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. par.nsf.gov [par.nsf.gov]
- 14. researchgate.net [researchgate.net]
- 15. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 16. mdpi.com [mdpi.com]
- 17. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
